

In Vivo Efficacy of Grifolic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Grifolic acid

Cat. No.: B1672146

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of **Grifolic acid** in various animal models, based on currently available preclinical data. The information is intended to support further research and development of **Grifolic acid** as a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies investigating the efficacy of **Grifolic acid** and its derivatives in animal models of cancer, inflammation, and diabetes.

Table 1: Anti-Cancer Efficacy of Grifolin and Grifolic Acid

| Compound | Cancer Model | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
|---------------|-------------------------------|------------------|---------------|----------------------------|---|---------------------|
| Grifolin | Gastric Cancer Xenograft | Nude BALB/c mice | 15 mg/kg b.w. | Every 2 days for one month | Significantly increased survival rate. | [1] |
| Grifolic Acid | Human Osteosarcoma Xenografts | Nude mice | Not specified | Intratumoral injection | Promoted tumor cell death and prolonged survival. | [2] |

Table 2: Anti-Inflammatory and Antinociceptive Efficacy of Agaricoglycerides (from *Grifola frondosa*)

| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
|-------------------------|---|-----------|-------------------------|---|-----------|
| Agaricoglycerides (AGF) | Acetic acid-induced pain model (rats) | 500 mg/kg | Oral | Suppressed abdominal constrictions (p < 0.05). | [3] |
| Agaricoglycerides (AGF) | Formalin-induced inflammatory pain model (rats) | 500 mg/kg | Oral | Suppressed spontaneous nociceptive behaviors (p < 0.05). | [3] |
| Agaricoglycerides (AGF) | LPS-induced inflammation (rats) | 500 mg/kg | Oral | Significantly inhibited NF-κB activation and production of IL-1β, TNF-α, iNOS, ICAM-1, and COX-2. | [3] |

Table 3: Anti-Diabetic Efficacy of Grifola frondosa Extract

| Compound/ Extract | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
|--------------------------|--|-----------|-------------------------|---|-----------|
| Grifola frondosa extract | BKS.Cg-+Leprdb/+Leprdb/OlaHsd mice (db/db) | 500 mg/kg | Oral | Lowest blood sugar level compared to other groups. HbA1c of 7.8%. | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Osteosarcoma Xenograft Model

- Animal Model: Nude mice were used for this study.[\[2\]](#)
- Cell Line: Human osteosarcoma cells were utilized to establish the xenografts.[\[2\]](#)
- Tumor Induction: Human osteosarcoma cells were implanted in the mice to induce tumor growth.
- Treatment: **Grifolic acid** was administered via intratumoral injection.[\[2\]](#)
- Efficacy Evaluation: The primary outcomes measured were tumor cell death and the survival duration of the mice.[\[2\]](#)
- Toxicity Assessment: To evaluate safety, histological changes in the liver, kidney, lung, and heart were examined. Blood cell counts and levels of plasma total protein, alanine aminotransferase, and aspartate aminotransferase were also monitored.[\[2\]](#)

Gastric Cancer Xenograft Model

- Animal Model: Nude BALB/c mice (16–20 g) were used.[\[1\]](#)
- Cell Line: Gastric cancer cells were xenografted onto the mice.[\[1\]](#)
- Treatment: Grifolin was administered at a dose of 15 mg/kg body weight every 2 days for one month.[\[1\]](#)
- Efficacy Evaluation: The primary endpoint was the survival rate of the tumor-xenografted animals.[\[1\]](#)

Acetic Acid-Induced Writhing Test (Pain Model)

- Animal Model: Rats were used for this nociceptive model.[\[3\]](#)

- Induction of Pain: Abdominal constrictions (writhing) were induced by an intraperitoneal injection of acetic acid.
- Treatment: Agaricoglycerides (AGF) from *Grifola frondosa* were administered orally at a dose of 500 mg/kg.[3]
- Efficacy Evaluation: The number of abdominal constrictions was counted over a specific period to assess the antinociceptive effect. A significant suppression of writhing was observed ($p < 0.05$).[3]

Formalin-Induced Inflammatory Pain Model

- Animal Model: The study was conducted using rats.[3]
- Induction of Pain and Inflammation: Nociceptive behavior was induced by injecting formalin into the paw.
- Treatment: AGF was administered orally at a dose of 500 mg/kg.[3]
- Efficacy Evaluation: Spontaneous nociceptive behaviors (e.g., licking, biting of the injected paw) were observed and quantified. AGF significantly suppressed these behaviors ($p < 0.05$).[3]

Type 2 Diabetes Mellitus Model

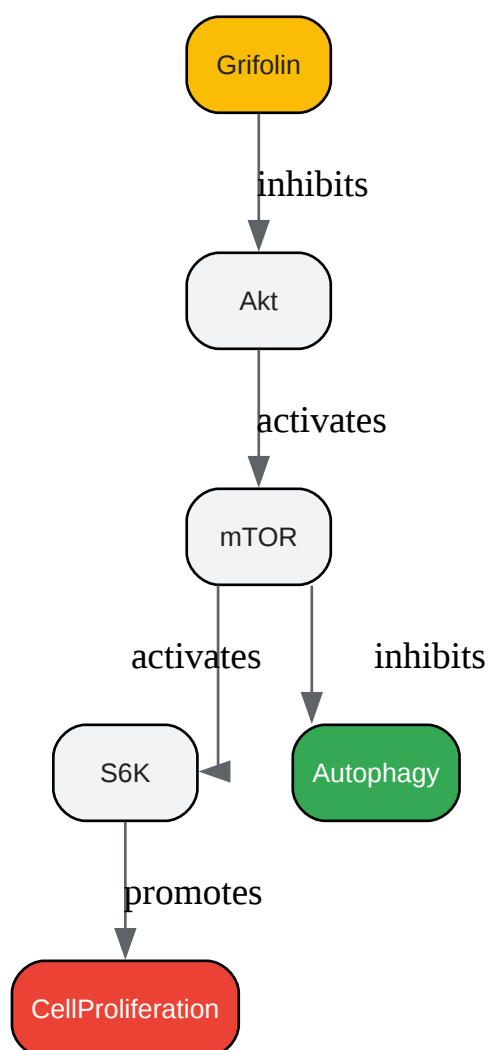
- Animal Model: BKS.Cg- $+$ Leprdb/ $+$ Leprdb/OlaHsd (db/db) mice, a genetic model for type 2 diabetes, were used.[4] These mice have a genetic variation in their leptin receptors, leading to obesity and hyperglycemia.[4]
- Treatment: *Grifola frondosa* extract was administered orally at a concentration of 500 mg/kg.[4]
- Efficacy Evaluation: Blood sugar levels were monitored weekly by collecting blood from the tail vein.[4] Glycated hemoglobin (HbA1c) was also measured to assess long-term glycemic control.[4]

Signaling Pathways and Mechanisms of Action

The anti-cancer and anti-inflammatory effects of **Grifolic acid** and related compounds are mediated through the modulation of several key signaling pathways.

Anti-Cancer Signaling

Grifolin has been shown to induce apoptosis, cell cycle arrest, and autophagy in cancer cells through the modulation of pathways such as the Akt/mTOR/S6K pathway.[5]

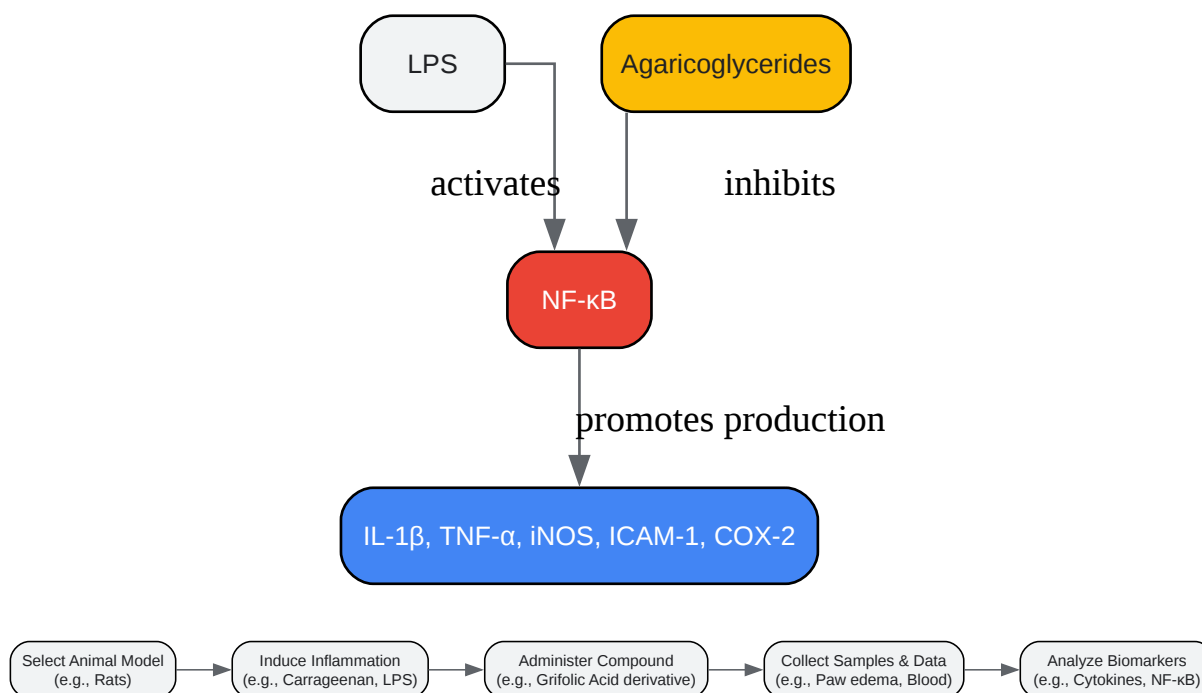


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Caption: Grifolin-mediated inhibition of the Akt/mTOR/S6K pathway.

Anti-Inflammatory Signaling

Agaricoglycerides from *Grifola frondosa* have demonstrated significant anti-inflammatory effects by inhibiting the NF- κ B signaling pathway. This leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes.[3]



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